DL-Cysteine

Solid-State Chemistry Crystallography Thermal Analysis

DL-Cysteine (CAS 150146-94-4) is a racemic cysteine mixture that supplies both D- and L-enantiomers, serving as an economical feedstock for chiral resolution and a model compound for solid-state phase transition research. - Enables direct optical resolution of L-cysteine via mandelic acid diastereomeric crystallization without amino/thiol protection. - Exhibits a first-order phase transition with >100 K hysteresis and crystal fragmentation for solid-state transformation studies. - Provides D-cysteine for investigations into D-amino acid regulation of insulin secretion.

Molecular Formula C₂¹³CH₇NO₂S
Molecular Weight 122.15
CAS No. 150146-94-4
Cat. No. B1147102
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDL-Cysteine
CAS150146-94-4
SynonymsCysteine-3-13C;  DL-Cysteine-3-13C;  (+/-)-Cysteine-3-13C;  NSC 63864-3-13C; 
Molecular FormulaC₂¹³CH₇NO₂S
Molecular Weight122.15
Structural Identifiers
SMILESC(C(C(=O)O)N)S
InChIInChI=1S/C3H7NO2S/c4-2(1-7)3(5)6/h2,7H,1,4H2,(H,5,6)
Commercial & Availability
Standard Pack Sizes10 mg / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





DL-Cysteine Procurement Guide


DL-Cysteine (CAS 150146-94-4) is a racemic mixture of the sulfur-containing amino acid cysteine, composed of equimolar D-cysteine and L-cysteine enantiomers . It serves as a redox-active organic reagent with a reactive thiol (-SH) group, widely employed in peptide synthesis, comparative physicochemical analysis, and as a precursor for optically active cysteine production . Its racemic nature distinguishes it fundamentally from enantiopure L-cysteine, enabling cost-effective use in applications where stereochemistry is non-critical.

Racemic mixture for non-stereospecific applications (peptide synthesis, redox chemistry)
Cost-effective chiral resolution feedstock to produce optically active cysteine
Model compound for solid-state phase transition and crystallization studies

Why DL-Cysteine Cannot Be Substituted


In-class substitution of cysteine analogs is precluded by fundamental differences in crystal packing, thermal behavior, synthetic utility, and biological recognition. Crystalline DL-cysteine undergoes a reversible first-order phase transition on cooling with >100 K hysteresis accompanied by crystal fragmentation—a phenomenon not observed in L-cysteine, which preserves single crystals intact [1][2]. The racemic composition enables efficient optical resolution into high-purity L-cysteine and D-cysteine via mandelic acid diastereomeric crystallization [3], a capability absent in enantiopure L-cysteine preparations. Furthermore, D-cysteine—the non-proteinogenic component of DL-cysteine—functions as an endogenous regulator of insulin secretion, with D-cysteine demonstrating higher inhibition of glucose-stimulated insulin secretion than D-serine in islet assays [4]. These differences underscore that DL-cysteine cannot be interchangeably replaced by L-cysteine or other thiol-containing analogs in applications spanning solid-state analysis, chiral resolution feedstock, and D-amino acid biological investigations.

DL-Cysteine (target) Reversible first-order phase transition with >100 K hysteresis and crystal fragmentation
L-Cysteine (substitute) Different transition type; single crystals remain intact; thermal behavior may not match
DL-Cysteine (target) Racemic composition enables direct optical resolution into L- and D-cysteine
L-Cysteine (substitute) Already enantiopure; cannot serve as feedstock for chiral resolution
DL-Cysteine (target) Contains 50% D-cysteine, which regulates insulin secretion in islet assays
L-Cysteine (substitute) Lacks D-cysteine; D-amino acid-specific biological activity is absent

DL-Cysteine Differentiation Evidence


Reversible Phase Transition vs. L-Cysteine

Crystalline DL-cysteine undergoes a reversible first-order phase transition on cooling with a hysteresis exceeding 100 K, accompanied by crystal fragmentation [1]. In direct contrast, L-cysteine exhibits a different phase transition type that preserves single crystals intact [1]. This behavior was characterized by Raman spectroscopy and X-ray diffraction, with the low-temperature phase structure solved independently by powder and single-crystal diffraction techniques [1].

Phase transition behavior
Head-to-head
DL-cysteine: >100 K hysteresis, crystal fragmentation
L-cysteine: different transition, intact crystals
Supports solid-state property differentiation context
Cooling 6–309 K; Raman, XRD
Solid-State Chemistry Crystallography Thermal Analysis

Chirality-Dependent Cytotoxicity in siRNA Vectors

Cationic polypeptides synthesized from poly(S-propargyl-L-cysteine) or poly(S-propargyl-D-cysteine) were non-cytotoxic to HeLa and HepG2 cells [1]. However, interrupting the backbone chirality—achieved by using DL-cysteine as the starting material—sharply enhanced cytotoxicity [1]. This chirality-dependent effect demonstrates that DL-cysteine-derived polymers possess distinct biological properties relative to enantiopure cysteine-derived polymers.

Cytotoxicity in HeLa/HepG2
Head-to-head
DL-cysteine-derived polymer: sharply enhanced cytotoxicity
L/D-enantiopure: non-cytotoxic
Supports cytotoxicity endpoint review for chirality-dependent vectors
Polymer-based siRNA delivery
Gene Delivery Cationic Polypeptides Nanomedicine

Optical Resolution to L-Cysteine

DL-Cysteine serves as the essential feedstock for commercial production of optically active L-cysteine via optical resolution with optically active mandelic acid [1]. The method forms diastereomeric complexes (L-cysteine·L-mandelic acid or D-cysteine·D-mandelic acid) that are separated by differential solubility, enabling direct conversion from DL-form to optically active forms without amino or thiol group protection [1]. L-cysteine itself cannot serve this function as it is already enantiopure.

Resolution feedstock suitability
Class-level
DL-cysteine enables direct optical resolution via mandelic acid; L-cysteine is the product
Supports chiral resolution process context
No amino/thiol protection needed
Chiral Resolution Process Chemistry Amino Acid Production

D-Cysteine Component in Insulin Regulation

D-Cysteine—the non-proteinogenic enantiomer present in DL-cysteine at 50%—is an endogenous regulator of insulin secretion [1]. In glucose-stimulated insulin secretion assays using mouse and human islets, equimolar D-cysteine demonstrated higher inhibition of insulin secretion compared to D-serine [1]. Serine racemase knockout (SR-/-) mice produce 6–10 fold higher levels of insulin in the pancreas and plasma [1]. L-cysteine lacks this specific biological activity.

Insulin secretion inhibition
Class-level
D-cysteine > D-serine at equimolar; SR-/- mice 6–10× higher insulin
Supports D-amino acid regulatory investigation context
Mouse/human islets; GSIS assay
D-Amino Acid Biology Pancreatic Islet Function Metabolic Regulation

Gastric Ulceration Prevention in Rat Model

DL-Cysteine administered at a dose of 5% w/v prevents gastric ulceration induced by reserpine and pyloric stenosis in rats . While L-cysteine and other thiol-containing compounds also exhibit gastroprotective effects via sulfhydryl-dependent mechanisms, this quantitative in vivo efficacy datum provides a benchmark for experimental design using DL-cysteine specifically.

Gastric ulceration model
Data to verify
5% w/v prevented reserpine- and stenosis-induced ulceration
Supports gastroprotection model endpoint context
Rat model; no direct comparator
Gastroprotection In Vivo Pharmacology Ulcer Models

DL-Cysteine Application Scenarios


Industrial L-Cysteine Production via Optical Resolution

DL-Cysteine is the preferred starting material for commercial L-cysteine manufacturing via mandelic acid diastereomeric crystallization [1]. The method enables direct optical resolution without requiring amino or thiol group protection, producing high-purity L-cysteine with high yield [1]. Procurement of DL-cysteine for this application should prioritize technical grade material with melting point ~225 °C (decomposition) and suitability for solution-phase peptide synthesis [2].

Solid-State Physicochemical and Crystallization Studies

DL-Cysteine's unique first-order phase transition with >100 K hysteresis and accompanying crystal fragmentation [1] makes it a valuable model compound for studying solid-state transformations, hydrogen-bond network rearrangements, and crystallization phenomena. L-Cysteine cannot substitute in these studies due to its distinct phase transition behavior that preserves single crystal integrity [1]. Researchers should verify melting point specifications (~225 °C decomposition) and consider the compound's partial water solubility characteristics [2].

D-Amino Acid Biological Function Investigations

DL-Cysteine provides an accessible source of D-cysteine—comprising 50% of the racemic mixture—for studies of D-amino acid biology in mammalian systems [1]. D-Cysteine demonstrates higher inhibition of glucose-stimulated insulin secretion than D-serine in pancreatic islet assays, and SR-/- mice exhibit 6–10 fold elevated insulin levels [1]. L-Cysteine is unsuitable for these investigations as it lacks the D-cysteine component and its associated regulatory activity [1].

Chirality-Dependent siRNA Delivery Vector Development

Cationic polypeptides synthesized from DL-cysteine exhibit sharply enhanced cytotoxicity compared to non-cytotoxic polymers derived from enantiopure L-cysteine or D-cysteine [1]. This chirality-dependent property makes DL-cysteine the material of choice when designing siRNA delivery vectors requiring cytotoxic activity, or alternatively, a compound to explicitly avoid when non-cytotoxic vectors are required [1]. Procurement specifications should ensure ≥95% purity and proper storage at -20 °C [2].

Application
Selection Property
Validation Focus
L-Cysteine manufacturing via optical resolution
Racemic feedstock for diastereomeric crystallization
Optical resolution efficiency; no protecting group required
Solid-state phase transition studies
Phase transition behavior differentiation
Thermal hysteresis and crystal integrity profiling
D-amino acid biology research
D-cysteine component (50% racemic)
Insulin secretion regulatory endpoint analysis
siRNA delivery vector development
Chirality-dependent cytotoxicity profile
Cytotoxicity endpoint review in polypeptide vectors

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
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